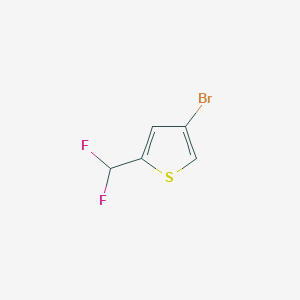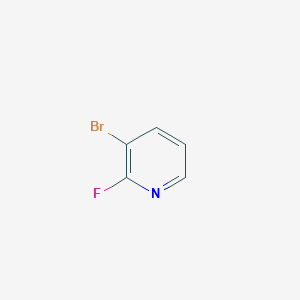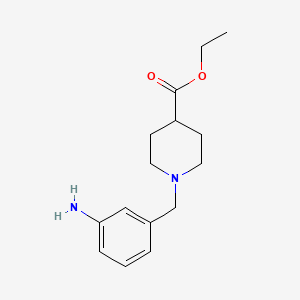![molecular formula C17H23N3O2 B1273709 叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯 CAS No. 344566-78-5](/img/structure/B1273709.png)
叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯
描述
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The depolarization of the bacterial cytoplasmic membrane induced by this compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of protacs, which are designed to induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
A compound with a similar structure has been reported to induce the depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial effect .
准备方法
The synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanophenylpiperidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
相似化合物的比较
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and applications. The unique features of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate make it particularly valuable in certain research and industrial contexts .
属性
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRJBIMLSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383443 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344566-78-5 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
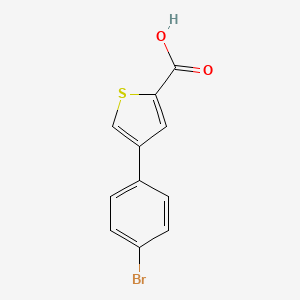
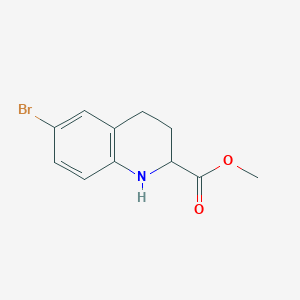
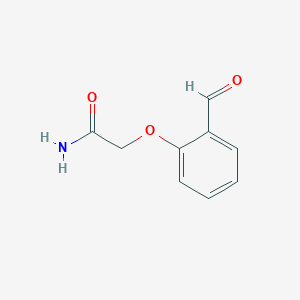
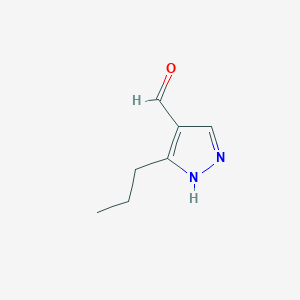

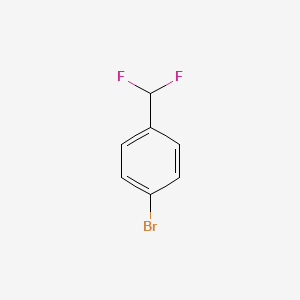
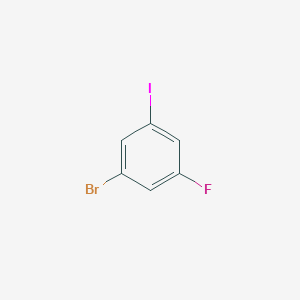
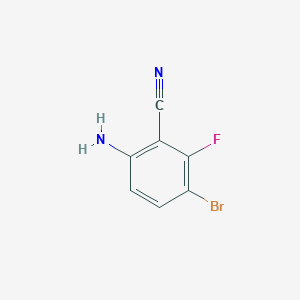
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
